LNT-N-acetyl-propargyl
CAS No.:
Cat. No.: VC0212745
Molecular Formula: C18H32O16
Molecular Weight:
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H32O16 |
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Introduction
Structural Characteristics and Chemical Classification
LNT-N-acetyl-propargyl is a compound characterized by the presence of a propargyl group, which is an alkyne derivative, combined with an acetyl group. The compound belongs to the class of propargylamines, which have gained significant attention due to their diverse chemical reactivity and biological activities. The propargyl moiety contributes to the compound's ability to participate in various chemical transformations, particularly click chemistry reactions.
The structural foundation of this compound appears to be related to Lacto-N-tetraose (LNT), a human milk oligosaccharide tetrasaccharide composed of four monosaccharide units in the order galactose, N-acetylglucosamine, another galactose, and glucose, joined by β-linkages in a linear chain . LNT has the chemical formula C₂₆H₄₅NO₂₁ and is considered a core structure common to longer-chain human milk oligosaccharides and many glycolipids .
The N-acetyl-propargyl modification introduces both an acetyl group and a propargyl (HC≡C-CH₂-) moiety, which significantly alters the chemical reactivity of the base structure and creates opportunities for bioorthogonal chemistry.
Physical and Chemical Properties
Physical Characteristics
LNT-N-acetyl-propargyl is expected to be a solid compound at room temperature, given the nature of its constituent parts. The presence of multiple hydroxyl groups from the LNT core structure likely contributes to its solubility in polar solvents.
Chemical Reactivity
The defining feature of LNT-N-acetyl-propargyl is its terminal alkyne functionality, which enables several characteristic reactions:
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Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for bioorthogonal conjugation to azide-containing molecules
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Metal-Catalyzed Transformations: The alkyne moiety can undergo various metal-catalyzed reactions, including hydration, hydrogenation, and cyclization
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Electrophilic Additions: The terminal alkyne can react with various electrophiles, leading to diverse structural modifications
The presence of the N-acetyl group likely modulates the reactivity of adjacent functional groups and may provide stability to certain parts of the molecule during chemical transformations.
Comparison with Related Compounds
The following table presents a comparison between LNT-N-acetyl-propargyl and structurally related compounds:
Biological Activities and Applications
Applications in Glycobiology
LNT-N-acetyl-propargyl represents an important tool in glycobiology research due to its carbohydrate structure combined with a bioorthogonal reactive handle. The propargyl group enables:
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Labeling of glycan structures for visualization and tracking
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Immobilization onto surfaces for glycan arrays
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Conjugation to proteins, lipids, or other biomolecules for structure-function studies
Current Research and Future Directions
Current Research Landscape
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Development of glycan probes for studying carbohydrate-protein interactions
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Creation of synthetic human milk oligosaccharides for infant formula enrichment
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Design of novel bioconjugation methods for glycobiology research
Future Research Directions
Several promising research directions for LNT-N-acetyl-propargyl include:
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Investigation of its potential prebiotic properties compared to unmodified LNT
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Development of improved synthetic routes to facilitate larger-scale production
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Exploration of structure-activity relationships in the context of glycan-protein interactions
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Applications in targeted drug delivery systems leveraging the click chemistry capabilities
The combination of the biologically relevant LNT structure with the chemically versatile propargyl functionality positions this compound at the intersection of glycobiology and bioorthogonal chemistry, suggesting numerous potential applications in biomedical research.
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